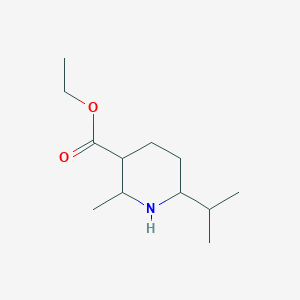
Methyl 2-methyl-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methyl-3-oxohexanoate” is an organic compound commonly used in the manufacture of fragrances, drugs, and other chemicals . It is also known as "Methyl Butyrylacetate" .
Synthesis Analysis
“Methyl 2-methyl-3-oxohexanoate” can be used as a condensation reagent, a diazotization reagent, and an addition reagent. It plays a catalytic role in some organic synthesis reactions and can also play a role in some drug synthesis . The synthesis of similar compounds has been accomplished by the conversion of 2-methylhexanoyl chloride with Meldrum’s acid .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-3-oxohexanoate” is C7H12O3 . Its average mass is 144.168 Da and its monoisotopic mass is 144.078644 Da .Chemical Reactions Analysis
“Methyl 2-methyl-3-oxohexanoate” can participate in various chemical reactions due to its structure. For instance, it can be used as a condensation reagent, a diazotization reagent, and an addition reagent .Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-oxohexanoate” has a molecular weight of 144.17 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis Applications
Synthesis of Fluorescent Probes : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of Methyl 2-methyl-3-oxohexanoate, is used in the synthesis of fluorescent molecules for studying lipid bilayers in biological membranes (Balo, Fernández, García‐Mera, & López, 2000).
Tobacco Flavoring : Methyl 3-(2-oxo-cyclohexyl)propionate, synthesized from Methyl 2-methyl-3-oxohexanoate, is used as a tobacco additive (Zhao Yu, 2010).
Organometallics : The lithium enolate of methyl 2,2,4-triethyl-3-oxohexanoate, a related compound, is used in the synthesis of zirconocene enolate complexes (Stuhldreier, Keul, Höcker, & Englert, 2000).
Catalysis Optimization : In the optimization of chemical processes such as the hydrogenation of o-cresol to 2-methyl-cyclohexanol, genetic algorithms are used for maximizing productivity (Rezende, Costa, Costa, Maciel, & Filho, 2008).
Aviation Fuels : A new process for synthesizing high-density jet fuel using methyl benzaldehydes and cyclohexanone, derived from Methyl 2-methyl-3-oxohexanoate, was developed (Xu, Li, Li, Han, Wang, Cong, Wang, & Tao, 2018).
Biological Applications
- GABA Metabolism and Insulin Secretion : Studies show that the transamination of branched-chain 2-oxoacids, like Methyl 2-methyl-3-oxohexanoate, influences GABA metabolism and insulin secretion in isolated islets (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).
Synthetic Chemistry
Palladium Complex Synthesis : Methylation of derivatives of Methyl 2-methyl-3-oxohexanoate is used in the synthesis of palladium complexes with functionalized heterocyclic carbenes (Glas, 2001).
Synthesis of Banana Volatile : An enzymatic method to synthesize the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate from methyl 3-oxohexanoate demonstrates the versatility of Methyl 2-methyl-3-oxohexanoate in flavor synthesis (Kallergi, Kalaitzakis, & Smonou, 2011).
Safety and Hazards
“Methyl 2-methyl-3-oxohexanoate” is classified under GHS07 for safety and hazards. It has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
methyl 2-methyl-3-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHRAFOJRISDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2908428.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)
![4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2908432.png)



![Ethyl 2-(3-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2908437.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2908438.png)



![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)
![2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B2908446.png)